

# A Comparative Guide to AZD8329 and Carbenoxolone in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

In the landscape of metabolic research, the inhibition of  $11\beta$ -hydroxysteroid dehydrogenase type 1 ( $11\beta$ -HSD1) has emerged as a promising therapeutic strategy for conditions such as metabolic syndrome, obesity, and type 2 diabetes. This enzyme plays a crucial role in the tissue-specific amplification of glucocorticoid action by converting inactive cortisone to active cortisol. This guide provides a detailed comparison of two key  $11\beta$ -HSD1 inhibitors: **AZD8329**, a potent and highly selective compound, and carbenoxolone, a first-generation, non-selective inhibitor.

While direct head-to-head clinical trials are not available, this guide synthesizes preclinical and clinical data to offer an objective comparison of their performance, supported by experimental data. We will delve into their mechanisms of action, present quantitative data from various studies in structured tables, detail experimental protocols, and provide visual diagrams of the relevant signaling pathway and a typical experimental workflow.

### **Mechanism of Action and Selectivity**

Both **AZD8329** and carbenoxolone target 11 $\beta$ -HSD1, thereby reducing the intracellular conversion of cortisone to cortisol in key metabolic tissues like the liver and adipose tissue. However, a critical distinction lies in their selectivity. **AZD8329** is a highly selective inhibitor of 11 $\beta$ -HSD1, with over 5000-fold greater selectivity for 11 $\beta$ -HSD1 over the isoform 11 $\beta$ -HSD2[1].



In contrast, carbenoxolone is a non-selective inhibitor, also potently inhibiting 11β-HSD2, an enzyme crucial for protecting the mineralocorticoid receptor from cortisol in tissues like the kidney. This lack of selectivity with carbenoxolone can lead to off-target effects such as hypokalemia and hypertension[2].

## **Physicochemical and Pharmacokinetic Properties**

The following table summarizes the key properties of **AZD8329** and carbenoxolone, highlighting the superior potency and selectivity of **AZD8329**.

| Property                                           | AZD8329          | Carbenoxolone                                      |  |
|----------------------------------------------------|------------------|----------------------------------------------------|--|
| Target                                             | 11β-HSD1         | 11β-HSD1 and 11β-HSD2                              |  |
| IC50 (human 11β-HSD1)                              | 9 nM[1][3][4][5] | Low micromolar range[6]                            |  |
| IC50 (human 11β-HSD2)                              | >30 μM[4][7]     | Similar potency to 11β-<br>HSD1[8]                 |  |
| Selectivity (11 $\beta$ -HSD1 vs 11 $\beta$ -HSD2) | >5000-fold[1]    | Non-selective                                      |  |
| Route of Administration                            | Oral[1]          | Oral, Subcutaneous, Intraperitoneal[9][10][11][12] |  |

### Preclinical and Clinical Efficacy in Metabolic Studies

The following tables present a summary of the quantitative data from various metabolic studies involving **AZD8329** and carbenoxolone. It is important to note that these results are from separate studies and not from direct comparative trials.

**AZD8329: Preclinical Data** 



| Species             | Model  | Dose &<br>Route                  | Duration    | Key<br>Findings                                                                                           | Reference |
|---------------------|--------|----------------------------------|-------------|-----------------------------------------------------------------------------------------------------------|-----------|
| Rat (Han<br>Wistar) | Normal | 10 mg/kg,<br>single oral<br>dose | Single dose | Significantly reduced 11β-HSD1 activity in adipose tissue and liver.                                      | [1]       |
| Rat                 | Normal | 60 or 120<br>mg/kg, oral         | 7 days      | Loss of 11β-<br>HSD1<br>inhibition in<br>adipose<br>tissue after<br>repeat dosing<br>(tachyphylaxi<br>s). | [13]      |

**Carbenoxolone: Preclinical and Clinical Data** 



| Species          | Model                           | Dose &<br>Route                           | Duration | Key<br>Findings                                                                                                                  | Reference   |
|------------------|---------------------------------|-------------------------------------------|----------|----------------------------------------------------------------------------------------------------------------------------------|-------------|
| Mouse<br>(db/db) | Genetic<br>model of<br>diabetes | 10 and 50<br>mg/kg, oral,<br>twice daily  | 10 days  | Reduced body weight by 10% and 13% respectively; improved fat mass, energy expenditure, serum lipids, and glucose tolerance.     | [14]        |
| Rat<br>(WNIN/Ob) | Genetic<br>model of<br>obesity  | 50 mg/kg,<br>subcutaneou<br>s, once daily | 4 weeks  | Significantly decreased body fat percentage, hypertriglycer idemia, hypercholest erolemia, and insulin resistance in obese rats. | [9][10][15] |
| Mouse            | Diet-induced<br>obesity         | Intraperitonea<br>I injections            | 16 days  | Significantly lowered body weight and non-fasting plasma glucose levels.                                                         | [11]        |
| Human            | Type 2<br>Diabetes              | 100 mg, oral,<br>every 8 hours            | 7 days   | Reduced<br>hepatic<br>glucose<br>production                                                                                      | [16]        |



during hyperglucago nemia.

# Experimental Protocols AZD8329 Rat Single and Repeat Dosing Study[13]

- · Animals: Male Han Wistar rats.
- · Housing: Standard laboratory conditions.
- Drug Administration:
  - Single Dose Study: A single oral gavage of AZD8329 at doses ranging from 0.3 to 250 mg/kg.
  - Repeat Dose Study: Oral gavage of AZD8329 at 60 or 120 mg/kg once daily for seven consecutive days.
- Sample Collection: At specified time points after the final dose, animals were anesthetized, and cardiac blood and adipose tissue samples were collected.
- Endpoint Measurement: 11β-HSD1 activity in adipose tissue was measured ex vivo by the conversion of [3H]-cortisone to [3H]-cortisol.

# Carbenoxolone Study in a Genetic Model of Obesity (WNIN/Ob Rats)[9][10][15]

- Animals: Three-month-old male WNIN/Ob lean and obese rats.
- Housing: Standard laboratory conditions.
- Drug Administration: Subcutaneous injection of carbenoxolone (50 mg/kg body weight) or vehicle once daily for four weeks.
- Measurements:



- Body composition was assessed.
- Plasma lipids and hormones were measured from blood samples.
- Hepatic steatosis, adipose tissue morphology, inflammation, and fibrosis were evaluated histologically.
- Insulin resistance and glucose intolerance were determined.
- Gene expression in liver and adipose tissue was analyzed.

# Signaling Pathways and Experimental Workflows 11β-HSD1 Signaling Pathway

The following diagram illustrates the mechanism of action of 11β-HSD1 in converting inactive cortisone to active cortisol, which then binds to the glucocorticoid receptor (GR) to elicit downstream effects. Both **AZD8329** and carbenoxolone inhibit this enzymatic conversion.





Click to download full resolution via product page

Caption: 11β-HSD1 signaling pathway and point of inhibition.



## Experimental Workflow for In Vivo Testing of $11\beta$ -HSD1 Inhibitors

This diagram outlines a typical experimental workflow for evaluating the efficacy of  $11\beta$ -HSD1 inhibitors in a diet-induced obesity mouse model.





Click to download full resolution via product page

Caption: In vivo testing workflow for  $11\beta$ -HSD1 inhibitors.



#### Conclusion

In the comparative analysis of **AZD8329** and carbenoxolone for metabolic studies, **AZD8329** stands out as a significantly more potent and selective inhibitor of  $11\beta$ -HSD1. Its high selectivity minimizes the risk of off-target effects associated with the non-selective nature of carbenoxolone. Preclinical data for **AZD8329** demonstrate effective target engagement, although the phenomenon of tachyphylaxis with repeated dosing in some species warrants further investigation.

Carbenoxolone, while less selective, has a broader history of use in both preclinical and clinical metabolic studies, providing a larger body of evidence for its effects on various metabolic parameters. The available data consistently show its ability to improve metabolic profiles in models of obesity and diabetes.

For researchers and drug development professionals, the choice between these two compounds will depend on the specific research question. **AZD8329** is an excellent tool for studies requiring highly specific inhibition of  $11\beta$ -HSD1 to dissect its precise role in metabolic pathways. Carbenoxolone, despite its limitations in selectivity, can still be a useful pharmacological tool, particularly when its broader effects are considered or when a less specific inhibitor is sufficient for the experimental goals. Future research, ideally including direct comparative studies, would be invaluable in further elucidating the relative therapeutic potential of these and other  $11\beta$ -HSD1 inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AZD8329 [openinnovation.astrazeneca.com]
- 2. Differential inhibition of 11 beta-hydroxysteroid dehydrogenase by carbenoxolone in rat brain regions and peripheral tissues PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AZD 8329 | 11β-HSD1 inhibitor | Probechem Biochemicals [probechem.com]

### Validation & Comparative





- 5. medchemexpress.com [medchemexpress.com]
- 6. 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 11β-HSD (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbenoxolone Treatment Ameliorated Metabolic Syndrome in WNIN/Ob Obese Rats, but Induced Severe Fat Loss and Glucose Intolerance in Lean Rats | PLOS One [journals.plos.org]
- 10. Carbenoxolone treatment ameliorated metabolic syndrome in WNIN/Ob obese rats, but induced severe fat loss and glucose intolerance in lean rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sub-chronic administration of the 11beta-HSD1 inhibitor, carbenoxolone, improves glucose tolerance and insulin sensitivity in mice with diet-induced obesity PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbenoxolone treatment attenuates symptoms of metabolic syndrome and atherogenesis in obese, hyperlipidemic mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Continuous inhibition of 11β-hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carbenoxolone Treatment Ameliorated Metabolic Syndrome in WNIN/Ob Obese Rats, but Induced Severe Fat Loss and Glucose Intolerance in Lean Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of the 11 beta-hydroxysteroid dehydrogenase inhibitor carbenoxolone on insulin sensitivity in men with type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to AZD8329 and Carbenoxolone in Metabolic Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684384#azd8329-versus-carbenoxolone-in-metabolic-studies]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com